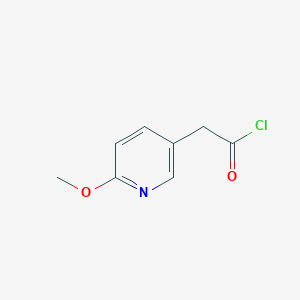![molecular formula C8H5BrN2O2 B13125776 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a bromine atom at the 6th position, a methyl group at the 1st position, and a dione functional group at the 2nd and 3rd positions of the pyrrolo[2,3-b]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine, followed by oxidation to introduce the dione functionality. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to modify the dione functional group.
Reduction: Reduction reactions can be employed to convert the dione group into hydroxyl groups or other reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and dione functional groups, making it less reactive in certain chemical reactions.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methyl and dione groups, leading to different chemical properties and reactivity.
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione:
Uniqueness: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the combination of its bromine, methyl, and dione functional groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C8H5BrN2O2 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
6-bromo-1-methylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C8H5BrN2O2/c1-11-7-4(6(12)8(11)13)2-3-5(9)10-7/h2-3H,1H3 |
Clé InChI |
LQMGAWGRSQSFAK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=N2)Br)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)
![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)





![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)
![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)




